(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)
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Overview
Description
(3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) is an organotin compound that features a bithiophene core substituted with fluorine atoms at the 3 and 3’ positions and trimethylstannane groups at the 5 and 5’ positions
Mechanism of Action
Target of Action
The primary targets of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) are donor–acceptor (D–A) copolymers used in non-fullerene organic solar cells (OSCs) . The compound serves as the donor unit in these copolymers .
Mode of Action
(3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) interacts with its targets through intramolecular F···S noncovalent interactions . These interactions enhance the planarity of the polymer chain, thereby improving molecular packing, crystallinity, and hole mobility .
Biochemical Pathways
The incorporation of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) into the polymers can enhance their molecular packing, crystallinity, and hole mobility . This leads to improved performance in non-fullerene organic solar cells (OSCs) .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane), we can discuss its properties in terms of its impact on the performance of organic solar cells. The introduction of fluoro atoms can lower the highest occupied molecular orbital levels . This results in less recombination loss, more balanced charge mobility, and more favorable morphology .
Result of Action
The result of the action of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) is an impressive power conversion efficiency (PCE) of 17.03% in single-junction binary OSCs . This is achieved with a higher Voc of 0.89 V, a Jsc of 25.40 mA cm−2, and an FF of 75.74% .
Action Environment
The action, efficacy, and stability of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) can be influenced by various environmental factors.
Preparation Methods
The synthesis of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) typically involves the following steps:
Synthesis of 3,3’-Difluoro-2,2’-bithiophene: This can be achieved through the coupling of 3-fluorothiophene using a palladium-catalyzed cross-coupling reaction.
Stannylation: The 3,3’-difluoro-2,2’-bithiophene is then subjected to stannylation using trimethyltin chloride in the presence of a suitable catalyst to yield the final product
Chemical Reactions Analysis
(3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannane groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The bithiophene core can participate in redox reactions, which can alter its electronic properties.
Polymerization: This compound can be used as a monomer in polymerization reactions to form conjugated polymers with desirable electronic properties
Scientific Research Applications
(3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) has several scientific research applications:
Organic Electronics: It is used in the synthesis of donor polymers for organic solar cells, where it helps improve molecular packing, crystallinity, and hole mobility, leading to higher power conversion efficiencies.
Material Science: The compound’s unique electronic properties make it a valuable building block for developing new materials with specific optoelectronic characteristics.
Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex organofluorine compounds.
Comparison with Similar Compounds
Similar compounds to (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane) include:
2,2’-Bithiophene: Lacks the fluorine and stannane substitutions, resulting in different electronic properties.
3,3’,4,4’-Tetrafluoro-2,2’-bithiophene: Contains additional fluorine atoms, which can further influence its electronic characteristics.
Thieno[3,2-b]thiophene: A fused thiophene derivative with distinct electronic properties compared to bithiophene
These comparisons highlight the unique features of (3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane), particularly its ability to enhance polymer performance in electronic applications.
Properties
IUPAC Name |
[4-fluoro-5-(3-fluoro-5-trimethylstannylthiophen-2-yl)thiophen-2-yl]-trimethylstannane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2S2.6CH3.2Sn/c9-5-1-3-11-7(5)8-6(10)2-4-12-8;;;;;;;;/h1-2H;6*1H3;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSHSFDCEZYLMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC(=C(S1)C2=C(C=C(S2)[Sn](C)(C)C)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F2S2Sn2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1619967-09-7 |
Source
|
Record name | (3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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